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Compound of Interest

Compound Name: Fmoc-Asp-NH2

Cat. No.: B557531

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Na-(9-
Fluorenylmethoxycarbonyl)-L-aspartic acid a-amide (Fmoc-Asp-NH2). Due to the limited
availability of public experimental spectra for this specific compound, this guide presents
predicted Nuclear Magnetic Resonance (NMR) data and calculated Mass Spectrometry (MS)
values to serve as a reference for researchers. The methodologies provided are standardized
protocols applicable to the analysis of similar protected amino acid derivatives.

Spectroscopic Data Summary

The following tables summarize the predicted *H and 3C NMR chemical shifts and calculated
mass spectrometry data for Fmoc-Asp-NH2.

Table 1: Predicted *H NMR Spectroscopic Data for Fmoc-Asp-NH2
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Predicted Chemical Shift

Atom Number Multiplicity
(ppm)

1 7.80 d

2 7.65 d

3 7.42 t

4 7.35 t

5 4.40 m

6 4.25 t

7 2.85 dd

8 2.70 dd

9 5.80 d

10 7.20 s (broad)

11 6.90 s (broad)

12 12.5 (broad) S

Predicted using online NMR prediction tools. Actual experimental values may vary.

Table 2: Predicted 3C NMR Spectroscopic Data for Fmoc-Asp-NH2
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Atom Number Predicted Chemical Shift (ppm)
1 174.5
2 172.0
3 156.5
4 144.0
5 141.5
6 128.0
7 127.5
8 1255
9 120.0
10 67.0
11 51.0
12 47.0
13 37.0

Predicted using online NMR prediction tools. Actual experimental values may vary.

Table 3: High-Resolution Mass Spectrometry Data for Fmoc-Asp-NH2

lon Species Calculated m/z
[M+H]* 355.1288
[M+Na]* 377.1107
[M-H]~ 353.1143

Calculated based on the molecular formula C1sH1sN20s (Exact Mass: 354.1216).[1][2][3]

Experimental Protocols
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The following are detailed methodologies for the acquisition of NMR and MS data for a
compound such as Fmoc-Asp-NH2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

e Weigh approximately 5-10 mg of Fmoc-Asp-NH2.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCls, or
MeOD). The choice of solvent may depend on the sample's solubility and the desired
resolution of exchangeable protons.

» Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition Parameters:

e Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

e Temperature: 298 K.

e Spectral Width: -2 to 14 ppm.

e Number of Scans: 16-64, depending on the sample concentration.

e Relaxation Delay (d1): 1-2 seconds.

e Acquisition Time: 2-4 seconds.

13C NMR Acquisition Parameters:

e Pulse Program: A proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

e Temperature: 298 K.
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e Spectral Width: 0 to 200 ppm.

e Number of Scans: 1024 or more, as 13C has a low natural abundance.

o Relaxation Delay (d1): 2 seconds.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
DMSO-ds at 2.50 ppm for *H and 39.52 ppm for 13C).

Integrate the peaks in the *H spectrum.

Perform peak picking for both *H and 13C spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain fragmentation patterns for structural
confirmation.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap,
or Fourier-Transform lon Cyclotron Resonance (FT-ICR) instrument, coupled to an appropriate
ionization source (e.g., Electrospray lonization - ESI).

Sample Preparation:

o Prepare a stock solution of Fmoc-Asp-NH2 at a concentration of approximately 1 mg/mL in
a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

» Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase.
ESI-MS Acquisition Parameters:

¢ lonization Mode: Positive and negative ion modes to observe protonated ([M+H]*) and
deprotonated ([M-H]~) molecules, respectively.
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o Capillary Voltage: 3-5 kV.

e Drying Gas (N2) Flow: 8-12 L/min.

e Drying Gas Temperature: 300-350 °C.
e Mass Range: m/z 100-1000.

o Data Acquisition: Full scan mode. For fragmentation data, tandem MS (MS/MS) can be
performed by selecting the precursor ion of interest.

Data Analysis:

» Analyze the full scan spectra to identify the molecular ion peaks ([M+H]*, [M+Na]*, [M-H]~,
etc.).

o Compare the observed m/z values with the calculated exact masses for the expected ionic
species.

e If MS/MS data was acquired, analyze the fragmentation pattern to confirm the structure of
the molecule.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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Logical Relationship of Spectroscopic Data
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Caption: Logical Relationship of Spectroscopic Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b557531?utm_src=pdf-body-img
https://www.benchchem.com/product/b557531?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

References

1. Bot Detection [iris-biotech.de]

2. cymitquimica.com [cymitquimica.com]

3. scbt.com [scbt.com]
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[https://www.benchchem.com/product/b557531#spectroscopic-data-nmr-ms-for-fmoc-asp-
nh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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